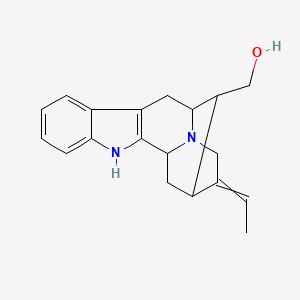

Tombozin

Description

Properties

CAS No. |

604-99-9 |

|---|---|

Molecular Formula |

C19H22N2O |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

[(1S,12S,14R,15Z)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol |

InChI |

InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3/b11-2+/t13-,15?,17-,18-/m0/s1 |

InChI Key |

VXTDUGOBAOLMED-JBIYAAMQSA-N |

Isomeric SMILES |

C/C=C\1/CN2[C@H]3C[C@@H]1[C@H]([C@@H]2CC4=C3NC5=CC=CC=C45)CO |

Canonical SMILES |

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Normacusine B; Tombozin; Tombozine; Vellosiminol; |

Origin of Product |

United States |

Foundational & Exploratory

Larotrectinib: A Comprehensive Technical Guide on its Mechanism of Action as a Pan-TRK Inhibitor

This guide provides an in-depth exploration of the mechanism of action of Larotrectinib (Vitrakvi®), a first-in-class, highly selective inhibitor of Tropomyosin Receptor Kinases (TRK). Larotrectinib represents a paradigm shift in oncology, being one of the first tissue-agnostic therapies approved for cancers harboring a specific genomic alteration, namely Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions.[1][2] This document will detail the underlying molecular biology of NTRK gene fusions, the pharmacodynamics of Larotrectinib, and the key experimental methodologies used to validate its mechanism of action.

The Molecular Target: Tropomyosin Receptor Kinases (TRKs) and the Oncogenic Role of NTRK Gene Fusions

The TRK family of proteins, comprising TRKA, TRKB, and TRKC, are receptor tyrosine kinases encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[3][4] These receptors play a crucial role in the development and function of the nervous system.[5] In normal cellular physiology, the binding of neurotrophins to their respective TRK receptors induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades that regulate cell survival, proliferation, and differentiation.

Oncogenic activation of TRK signaling can occur through chromosomal rearrangements that result in the fusion of an NTRK gene with an unrelated gene.[6][7] This genetic event leads to the expression of a chimeric TRK fusion protein. These fusion proteins are constitutively active, meaning they are "always on," regardless of the presence of a neurotrophin ligand.[4][8] This uncontrolled signaling drives tumor growth and survival.[5]

NTRK gene fusions are rare overall, occurring in less than 1% of all solid tumors, but are highly prevalent in certain rare cancers.[9][10] For instance, they are found in over 90% of infantile fibrosarcomas and mammary analogue secretory carcinomas.[9][10] Their presence across a wide variety of tumor types, including lung, thyroid, and colon cancers, underscores the importance of genomic testing to identify patients who may benefit from targeted TRK inhibition.[6][11]

Signaling Pathway of Constitutively Active TRK Fusion Proteins

The diagram below illustrates the downstream signaling pathways activated by TRK fusion proteins, which include the MAPK, PI3K-AKT, and PLCγ pathways, all of which are central to cell proliferation and survival.[5]

Figure 1: Simplified signaling pathway of TRK fusion proteins and the inhibitory action of Larotrectinib.

Larotrectinib: A Potent and Selective Pan-TRK Inhibitor

Larotrectinib is an orally administered, ATP-competitive inhibitor of TRKA, TRKB, and TRKC.[12][13] Its high selectivity for TRK proteins minimizes off-target effects, contributing to a generally favorable safety profile.[13][14] By binding to the ATP-binding pocket of the TRK kinase domain, Larotrectinib prevents the phosphorylation and activation of the receptor, thereby blocking downstream signaling and inhibiting the growth of TRK fusion-positive cancer cells.[4][5]

Quantitative Assessment of Larotrectinib's Potency

The potency of Larotrectinib has been demonstrated in numerous preclinical studies. The following table summarizes key in vitro data.

| Target | IC50 (nM) | Assay Type |

| TRKA | 5 | Kinase Assay |

| TRKB | 6 | Kinase Assay |

| TRKC | 11 | Kinase Assay |

Data compiled from publicly available information.

Experimental Validation of Larotrectinib's Mechanism of Action

A series of robust in vitro and in vivo experiments have been instrumental in elucidating and confirming the mechanism of action of Larotrectinib.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory activity of Larotrectinib against TRK kinases.

Methodology:

-

Recombinant TRKA, TRKB, and TRKC kinase domains are incubated with a fluorescently labeled ATP analog and a substrate peptide.

-

In the presence of an active kinase, the ATP analog is transferred to the substrate.

-

The reaction is then measured by detecting the fluorescence signal.

-

Increasing concentrations of Larotrectinib are added to determine the concentration required to inhibit 50% of the kinase activity (IC50).

Rationale: This cell-free assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of the target protein, independent of cellular uptake or metabolism.

Cell-Based Proliferation Assays

Objective: To assess the effect of Larotrectinib on the growth of cancer cells harboring NTRK gene fusions.

Methodology:

-

Cancer cell lines with known NTRK fusions (e.g., KM12, CUTO-3) are seeded in multi-well plates.

-

Cells are treated with a range of Larotrectinib concentrations.

-

After a defined incubation period (typically 72 hours), cell viability is measured using a colorimetric assay (e.g., MTT or CellTiter-Glo).

-

The concentration of Larotrectinib that inhibits 50% of cell growth (GI50) is calculated.

Rationale: This assay demonstrates the compound's ability to inhibit the growth of cancer cells that are dependent on TRK signaling for their proliferation and survival.

In Vivo Tumor Xenograft Models

Objective: To evaluate the anti-tumor efficacy of Larotrectinib in a living organism.

Methodology:

-

Immunocompromised mice are subcutaneously implanted with tumor cells from a TRK fusion-positive cancer cell line or a patient-derived xenograft (PDX).

-

Once tumors reach a palpable size, mice are randomized to receive either vehicle control or Larotrectinib orally.

-

Tumor volume is measured regularly throughout the study.

-

At the end of the study, tumors are excised and can be analyzed for biomarkers of target engagement (e.g., decreased phosphorylation of TRK).

Rationale: This in vivo model provides crucial evidence of the drug's ability to inhibit tumor growth in a complex biological system, offering insights into its pharmacokinetic and pharmacodynamic properties.

Experimental Workflow Diagram

The following diagram illustrates the workflow for validating the mechanism of action of a targeted inhibitor like Larotrectinib.

Sources

- 1. FDA approves larotrectinib for solid tumors with NTRK gene fusions | FDA [fda.gov]

- 2. Larotrectinib - Wikipedia [en.wikipedia.org]

- 3. Vitrakvi (Larotrectinib) First TRK Inhibitor Approved by the FDA for Solid Tumors Based on a Genetic Mutation - Journal of Oncology Navigation & Survivorship [jons-online.com]

- 4. Larotrectinib | C21H22F2N6O2 | CID 46188928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]

- 6. NTRK Gene Fusion Cancer | Gene Fusions | NTRKers [ntrkers.org]

- 7. lung.org [lung.org]

- 8. bayer.com [bayer.com]

- 9. A review of NTRK fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | NTRK Fusion in Non-Small Cell Lung Cancer: Diagnosis, Therapy, and TRK Inhibitor Resistance [frontiersin.org]

- 11. gene.com [gene.com]

- 12. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Larotrectinib - NCI [dctd.cancer.gov]

- 14. targetedonc.com [targetedonc.com]

Vorapaxar: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

A Deep Dive into the First-in-Class Protease-Activated Receptor-1 (PAR-1) Antagonist

Introduction

Vorapaxar, marketed under the brand name Zontivity, represents a novel class of antiplatelet agents that reversibly antagonizes the protease-activated receptor-1 (PAR-1), the primary thrombin receptor on human platelets.[1][2][3] Its unique mechanism of action, distinct from that of aspirin and P2Y12 inhibitors, offers a new therapeutic avenue for the secondary prevention of thrombotic cardiovascular events in high-risk patients.[2] This in-depth technical guide provides a comprehensive overview of Vorapaxar for researchers, scientists, and drug development professionals, detailing its mechanism of action, chemical properties, preclinical and clinical evaluation, and key experimental protocols.

Chemical Properties and Structure

Vorapaxar is a synthetic analogue of the natural product himbacine.[2] It is a competitive and selective antagonist of PAR-1.[4] The chemical and physical properties of Vorapaxar are summarized in the table below.

| Property | Value |

| IUPAC Name | ethyl N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)-2-pyridinyl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][5]benzofuran-6-yl]carbamate[6] |

| Molecular Formula | C29H33FN2O4[6] |

| Molar Mass | 492.591 g·mol−1[2] |

| CAS Number | 618385-01-6[6] |

| Melting Point | 278 °C (532 °F)[2] |

| Solubility | Soluble in DMSO and Ethanol[7] |

Mechanism of Action: Targeting the PAR-1 Signaling Pathway

Thrombin is the most potent activator of platelets and plays a crucial role in thrombus formation.[8] It exerts its effects primarily through the activation of PARs, with PAR-1 being the main thrombin receptor on human platelets.[9][10]

PAR-1 Activation

PAR-1 is a G protein-coupled receptor (GPCR) that is activated through a unique proteolytic mechanism.[11] Thrombin cleaves the N-terminal extracellular domain of PAR-1 at the arginine-41/serine-42 peptide bond.[9] This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor's second extracellular loop to initiate transmembrane signaling.[9][12]

Downstream Signaling

Activated PAR-1 couples to multiple G protein families, primarily Gq and G12/13, to initiate downstream signaling cascades.[8][13][14]

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to platelet shape change and granule secretion.

-

G12/13 Pathway: Coupling to G12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA.[15][16] Activated RhoA promotes actin cytoskeletal reorganization, contributing to platelet shape change and aggregation.[16]

The following diagram illustrates the PAR-1 signaling pathway in platelets.

Caption: Vorapaxar blocks thrombin-mediated PAR-1 activation and subsequent downstream signaling.

Vorapaxar's Mode of Antagonism

Vorapaxar acts as a competitive antagonist, binding to the PAR-1 receptor and preventing the tethered ligand from initiating a signal.[4] While technically reversible, its long half-life makes it effectively irreversible in a clinical setting.[3] Importantly, Vorapaxar selectively inhibits thrombin- and thrombin receptor agonist peptide (TRAP)-induced platelet aggregation, without affecting aggregation induced by other agonists like ADP or collagen.[2][3]

Preclinical and Clinical Evaluation

In Vitro and In Vivo Models

The antiplatelet activity of Vorapaxar has been extensively characterized in various preclinical models.

-

In Vitro Assays:

-

Light Transmission Aggregometry (LTA): This "gold standard" assay measures the change in light transmission through a platelet-rich plasma (PRP) sample upon the addition of an agonist. Vorapaxar demonstrates potent inhibition of platelet aggregation induced by PAR-1 agonists like TRAP.

-

Calcium Influx Assays: Using fluorescent calcium indicators like Fura-2 AM, these assays measure the increase in intracellular calcium following receptor activation. Vorapaxar effectively blocks the calcium mobilization induced by PAR-1 agonists.

-

-

Animal Models of Thrombosis:

Clinical Trials: The TRA 2°P–TIMI 50 Study

The landmark clinical trial for Vorapaxar was the Thrombin Receptor Antagonist in Secondary Prevention of Atherothrombotic Ischemic Events (TRA 2°P)–Thrombolysis in Myocardial Infarction (TIMI) 50 trial.[2][10][19]

Trial Design:

-

Population: 26,449 patients with a history of myocardial infarction (MI), ischemic stroke, or peripheral arterial disease (PAD).[10][20]

-

Intervention: Patients were randomized to receive Vorapaxar (2.5 mg daily) or placebo, in addition to standard antiplatelet therapy (aspirin and/or a P2Y12 inhibitor).[20]

-

Primary Efficacy Endpoint: Composite of cardiovascular death, MI, or stroke.[10]

-

Primary Safety Endpoint: GUSTO moderate or severe bleeding.[10]

Key Findings:

| Endpoint | Vorapaxar (%) | Placebo (%) | Hazard Ratio (95% CI) | P-value |

| Primary Efficacy Endpoint | 9.3 | 10.5 | 0.87 (0.80-0.94) | <0.001 |

| CV Death, MI, Stroke, or Urgent Coronary Revascularization | 11.2 | 12.4 | 0.88 (0.82-0.95) | <0.001 |

| Primary Safety Endpoint (GUSTO Moderate or Severe Bleeding) | 4.2 | 2.5 | 1.66 (1.43-1.93) | <0.001 |

| Intracranial Hemorrhage | 1.0 | 0.5 | 2.52 (1.78-3.56) | <0.001 |

Data from the TRA 2°P–TIMI 50 trial.[2][10][21]

The trial demonstrated that Vorapaxar significantly reduced the risk of thrombotic cardiovascular events but was associated with an increased risk of bleeding, including intracranial hemorrhage.[2][10] A key finding was the increased risk of intracranial bleeding in patients with a history of stroke, leading to a contraindication for this patient population.[22]

Experimental Protocols

Light Transmission Aggregometry (LTA) Protocol

This protocol outlines the general steps for performing LTA to assess the effect of a PAR-1 antagonist.

Materials:

-

Citrated whole blood from healthy donors.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

PAR-1 agonist (e.g., Thrombin Receptor Activating Peptide - TRAP).

-

Test compound (PAR-1 antagonist) or vehicle control.

-

Light Transmission Aggregometer.

Procedure:

-

PRP and PPP Preparation:

-

Assay Setup:

-

Adjust the platelet count in the PRP if necessary.

-

Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).[24]

-

-

Incubation:

-

Pre-warm the PRP samples to 37°C in the aggregometer cuvettes with a stir bar.

-

Add the test compound or vehicle to the PRP and incubate for a specified time.

-

-

Aggregation Measurement:

-

Add the PAR-1 agonist (e.g., TRAP) to the cuvette to initiate aggregation.

-

Record the change in light transmission for a set period (typically 5-10 minutes).

-

-

Data Analysis:

-

Determine the maximum percentage of aggregation for each sample.

-

Compare the aggregation in the presence of the test compound to the vehicle control to determine the inhibitory effect.

-

The following diagram illustrates the LTA workflow.

Caption: A typical workflow for assessing platelet aggregation using Light Transmission Aggregometry.

Fura-2 AM Calcium Imaging Protocol

This protocol describes the measurement of intracellular calcium mobilization in platelets using the fluorescent indicator Fura-2 AM.

Materials:

-

Platelet-rich plasma (PRP).

-

Fura-2 AM dye.

-

PAR-1 agonist (e.g., TRAP).

-

Test compound (PAR-1 antagonist) or vehicle control.

-

Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm).

Procedure:

-

Dye Loading:

-

Cell Preparation:

-

Resuspend the Fura-2 loaded platelets in a suitable buffer.

-

Aliquot the platelet suspension into wells of a microplate or onto coverslips for microscopy.

-

-

Baseline Measurement:

-

Record the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.[27]

-

-

Stimulation and Recording:

-

Add the PAR-1 agonist to the platelets.

-

Immediately begin recording the change in the 340/380 nm fluorescence ratio over time.

-

-

Inhibition Assay:

-

Pre-incubate the Fura-2 loaded platelets with the test compound or vehicle before adding the agonist.

-

-

Data Analysis:

-

Calculate the ratio of fluorescence intensities (F340/F380).

-

The change in this ratio is proportional to the change in intracellular calcium concentration.

-

The following diagram illustrates the principle of Fura-2 AM calcium imaging.

Caption: Workflow and principle of measuring intracellular calcium with Fura-2 AM.

Ferric Chloride-Induced Carotid Artery Thrombosis Model Protocol

This protocol provides an overview of the ferric chloride-induced thrombosis model in mice.

Materials:

-

Anesthetized mice.

-

Surgical instruments.

-

Doppler flow probe.

-

Filter paper.

-

Ferric chloride (FeCl3) solution (e.g., 5-10%).

Procedure:

-

Surgical Preparation:

-

Induction of Thrombosis:

-

Saturate a small piece of filter paper with the FeCl3 solution.

-

Apply the filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[5]

-

-

Monitoring:

-

Remove the filter paper and continuously monitor blood flow using the Doppler probe.

-

The time to vessel occlusion is the primary endpoint.

-

-

Evaluation of Antithrombotic Agents:

-

Administer the test compound (e.g., Vorapaxar) or vehicle to the mice prior to the induction of thrombosis.

-

Compare the time to occlusion in the treated group versus the control group.

-

The following diagram illustrates the key steps of the ferric chloride-induced thrombosis model.

Caption: Key steps in the ferric chloride-induced carotid artery thrombosis model.

Drug-Drug Interactions

Vorapaxar is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[2] Therefore, co-administration with strong inhibitors or inducers of CYP3A4 should be avoided.[3][22]

| Drug Class | Examples | Effect on Vorapaxar | Recommendation |

| Strong CYP3A4 Inhibitors | Ketoconazole, itraconazole, ritonavir, clarithromycin[3] | Increased plasma concentrations | Avoid concomitant use[3] |

| Strong CYP3A4 Inducers | Rifampin, carbamazepine, St. John's wort, phenytoin[3] | Decreased plasma concentrations | Avoid concomitant use[3] |

Conclusion

Vorapaxar offers a targeted approach to antiplatelet therapy by specifically inhibiting the PAR-1 pathway. Its unique mechanism provides an additional layer of protection against thrombotic events in patients with a history of MI or PAD. For researchers and drug development professionals, a thorough understanding of its pharmacology, mechanism of action, and the experimental models used for its evaluation is crucial for the continued exploration of this therapeutic class and the development of next-generation antithrombotic agents.

References

- Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy. J Vis Exp. 2024 Apr 24;(206).

- Ferric Chloride-induced Murine Thrombosis Models. J Vis Exp. 2016 Sep 5;(115).

- Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. J Vis Exp. 2015 Jan 25;(95):e52372.

- Ferric Chloride-Induced Arterial Thrombosis Model in Pre-Clinical Drug Development. CorDynamics.

- Vorapaxar: Drug information.

- Efficacy and Safety of Vorapaxar by Intensity of Background Lipid‐Lowering Therapy in Patients With Peripheral Artery Disease: Insights From the TRA2P‐TIMI 50 Trial. J Am Heart Assoc. 2021 Oct 19;10(20):e022448.

- Proteinase-activ

- Structure, function and pathophysiology of protease activated receptors. Pharmacol Ther. 2011 Mar;130(3):248-82.

- Video: Ferric Chloride-induced Murine Thrombosis Models. J Vis Exp. 2016 Jan 5;(115).

- Protease-Activated Receptor 1 (PAR1) coupling to Gq/11 but not to Gi/o or G12/13 is mediated by discrete amino acids within the receptor second intracellular loop. J Biol Chem. 2012 Nov 23;287(48):40575-85.

- Zontivity (vorapaxar) dosing, indications, interactions, adverse effects, and more. Medscape.

- Vorapaxar. Wikipedia.

- Drug Interactions of Vorapaxar. SlideShare.

- Drug Monograph: Vorapaxar (Zontivity). EBM Consult.

- Vorapaxar (MK-5348)

- Vorapaxar - Potent PAR-1 Antagonist for Cardiovascular Research. APExBIO.

- Thrombin Receptor Antagonist in Secondary Prevention of Atherothrombotic Ischemic Events–Thrombolysis in Myocardial Infarction 50. American College of Cardiology.

- Vorapaxar. PubChem.

- Vorapaxar (MK-5348) | PAR antagonist | CAS 618385-01-6. Selleck Chemicals.

- Vorapaxar: Side Effects, Uses, Dosage, Interactions, Warnings. RxList.

- Development of a platelet calcium flux assay using Fura-2, AM on the FlexSt

- Efficacy and safety end points in the TRA 2°P – TiMi 50 (at 3 years) trial.

- (PDF) Protease‐activated receptors: An illustrated review.

- Protease-activ

- Protease-Activated Receptor-1 Signaling. Arterioscler Thromb Vasc Biol. 2017 Oct;37(10):e133-e135.

- Regulation and Physiological Functions of G12/13-Mediated Signaling Pathways. Int J Mol Sci. 2017 Jan; 18(1): 17.

- Ca2+ imaging with FURA-2 AM. Moodle@Units.

- Trial to Assess the Effects of Vorapaxar (SCH 530348; MK-5348) in Preventing Heart Attack and Stroke in Patients With Atherosclerosis (TRA 2°P - TIMI 50) (P04737). ClinicalTrials.gov.

- Calcium imaging protocol. brainvta.

- Fura-2 AM calcium imaging protocol. Abcam.

- TRA 2P – TIMI 50. Boston Medical Center.

- Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging. Amerigo Scientific.

- Gα12 and Gα13: Versatility in Physiology and Pathology. Front Pharmacol. 2022; 13: 838822.

- Platelet Function Testing: Light Transmission Aggregometry. Practical-Haemostasis.com.

- Light transmission aggregometry in the diagnosis of thrombocytopathy. J Transfus Med. 2023; 16(2): 118-126.

- Gα12/13 Signaling. GeneGlobe.

- Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation. Ann Biol Clin (Paris). 2020; 78(5): 493-505.

- Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications. Int J Mol Sci. 2019 Jun; 20(11): 2806.

- Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond. J. Clin. Med. 2020, 9, 2634.

- G12/G13 alpha subunits. Wikipedia.

Sources

- 1. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vorapaxar - Wikipedia [en.wikipedia.org]

- 3. Drug Monograph: Vorapaxar (Zontivity) [ebmconsult.com]

- 4. apexbt.com [apexbt.com]

- 5. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vorapaxar | C29H33FN2O4 | CID 10077130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Vorapaxar (MK-5348) | PAR-1 Antagonist | Antiplatelet | TargetMol [targetmol.com]

- 8. Protease-activated receptor - Wikipedia [en.wikipedia.org]

- 9. Proteinase-activated receptor 1 - Wikipedia [en.wikipedia.org]

- 10. Thrombin Receptor Antagonist in Secondary Prevention of Atherothrombotic Ischemic Events–Thrombolysis in Myocardial Infarction 50 - American College of Cardiology [acc.org]

- 11. UQ eSpace [espace.library.uq.edu.au]

- 12. researchgate.net [researchgate.net]

- 13. Protease-Activated Receptor 1 (PAR1) coupling to Gq/11 but not to Gi/o or G12/13 is mediated by discrete amino acids within the receptor second intracellular loop - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation and Physiological Functions of G12/13-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. G12/G13 alpha subunits - Wikipedia [en.wikipedia.org]

- 17. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]

- 18. cordynamics.com [cordynamics.com]

- 19. TRA 2P – TIMI 50 | Boston Medical Center [bmc.org]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. researchgate.net [researchgate.net]

- 22. UpToDate 2018 [doctorabad.com]

- 23. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 24. journals.viamedica.pl [journals.viamedica.pl]

- 25. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]

- 26. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 27. brainvta.tech [brainvta.tech]

Executive Summary: The Strategic Shift to Mpro

While the world focused on the Spike protein for vaccine development, small molecule drug discovery pivoted to a more conserved target: the Main Protease (Mpro or 3CLpro) . This guide details the discovery and industrial synthesis of Nirmatrelvir (PF-07321332) , the active protease inhibitor in Paxlovid.[1]

Unlike the Spike protein, which mutates rapidly (Omicron, Delta, etc.), the Mpro active site is highly conserved across Coronaviruses. Nirmatrelvir represents a masterclass in Structure-Based Drug Design (SBDD) , converting an intravenous clinical candidate into a highly potent oral therapeutic through precise molecular editing.

Key Technical Achievement: The successful replacement of a metabolic "soft spot" (hydrogen bond donors) with a reversible covalent nitrile warhead , enabling oral bioavailability without sacrificing potency.

Mechanism of Action: The Cys145-His41 Dyad

Nirmatrelvir is a peptidomimetic inhibitor that acts as a substrate analog. It binds to the active site of the SARS-CoV-2 Mpro, specifically targeting the catalytic dyad composed of Cysteine 145 (Cys145) and Histidine 41 (His41) .[2][3][4][5]

The Molecular Handshake:

-

Recognition: The P1 pyrrolidone moiety mimics the Gln residue of the natural substrate, fitting perfectly into the S1 pocket.

-

Positioning: The P2 dimethylcyclopropyl-proline ring provides rigidification, locking the molecule into the bioactive conformation and minimizing the entropic penalty of binding.

-

Covalent Trap: The nitrile (C≡N) warhead is positioned within striking distance of the thiolate of Cys145.

-

Adduct Formation: Cys145 attacks the nitrile carbon, forming a stable but reversible thioimidate adduct .[4] This blocks the enzyme from processing the viral polyprotein, halting replication.[1][6]

Visualization: Mpro Inhibition Logic

Figure 1: Mechanistic logic of Nirmatrelvir binding. The nitrile warhead acts as a "suicide" trap for the catalytic Cysteine.

Discovery Logic: The "Warhead" Optimization

The path to Nirmatrelvir was not linear.[1][7][8] It began with PF-00835231 , a ketone-based inhibitor originally designed for SARS-CoV-1 in 2003.

The Problem: PF-00835231 had poor oral bioavailability due to the presence of a hydroxymethyl ketone warhead (high hydrogen bond donor count) and low permeability. It could only be administered IV.

The Solution (SBDD):

-

Step 1: The ketone warhead was swapped for a Nitrile . This removed a hydrogen bond donor, significantly improving membrane permeability.

-

Step 2: The P3 residue was capped with a Trifluoroacetyl group.[7] This seemingly minor change improved metabolic stability against host proteases.

-

Step 3: The P2 proline was fused with a cyclopropyl ring (bicycle system). This enhanced potency by restricting the conformational flexibility, pre-organizing the inhibitor for binding.

Industrial Synthesis Protocol: The Convergent Route

As a Process Scientist, relying on "Medicinal Chemistry" routes (using reagents like HATU or Burgess Reagent) is non-viable for metric-ton production due to cost and safety profiles. Below is the optimized commercial manufacturing route used to scale Nirmatrelvir.

Core Strategy: Convergent synthesis joining the "Western" (P3-P2) and "Eastern" (P1) fragments.

Phase A: The "Western" Fragment (P3-P2)

-

Reagents: L-tert-Leucine, Ethyl trifluoroacetate, bicyclic proline.

-

Critical Control: The coupling of the trifluoroacetyl-L-tert-leucine to the bicyclic proline requires strict temperature control to prevent racemization.

Phase B: The "Eastern" Fragment (P1)

-

Challenge: Synthesizing the glutamine surrogate (pyrrolidone) with the correct chirality.

-

Method: Starting from Cbz-protected glutamine surrogate, converted to the amine salt.

Phase C: Coupling and Dehydration (The "Warhead" Installation)

This is the most critical step. The primary amide must be dehydrated to the nitrile without affecting the sensitive stereocenters.

Step-by-Step Protocol:

-

Amide Coupling:

-

Dehydration (The Critical Step):

-

MedChem Method:[10] Burgess Reagent (Too expensive, unstable).

-

Process Method:Trifluoroacetic Anhydride (TFAA) / Pyridine.

-

Protocol:

-

Cool the reaction mixture to < -10°C. Warning: The reaction is highly exothermic.

-

Add TFAA slowly to the amide intermediate.

-

Monitor conversion via HPLC. The amide peak should disappear, replaced by the nitrile.[5]

-

Quench: Inverse quench into aqueous sodium bicarbonate to neutralize acid byproducts immediately.

-

-

-

Crystallization:

-

Isolate the final product from Methyl tert-butyl ether (MTBE) or Isopropyl alcohol (IPA) to ensure the correct polymorph (Form 1).

-

Visualization: Industrial Synthesis Workflow

Figure 2: Convergent synthesis route highlighting the T3P coupling and TFAA dehydration steps.

Analytical Validation & Quality Control

In drug development, synthesis is only half the battle. Proving purity is the other.

| Attribute | Specification Target | Method | Why it matters? |

| Assay | 98.0% - 102.0% w/w | HPLC-UV | Potency verification. |

| Chiral Purity | > 99.5% e.e. | Chiral HPLC | The P1 stereocenter is labile; epimerization renders the drug inactive. |

| Residual Solvents | < ICH Limits | GC-Headspace | TFAA and Pyridine residues are toxic and must be cleared. |

| Polymorph | Form 1 (Anhydrous) | XRPD | Different crystal forms have different dissolution rates (bioavailability). |

Expert Insight: During the dehydration step with TFAA, if the temperature spikes above 0°C, you risk racemizing the P1 center. Always maintain strict cryogenic control until the quench is complete.

References

-

Owen, D. R., et al. (2021).[8][10][11] An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19.[1][6][8][9][10][11][12] Science. Link[8][10][11]

-

Pfizer Inc. (2022).[1][2][7] Paxlovid Mechanism of Action and Synthesis. Pfizer Medical Information.[13] Link

-

Unoh, Y., et al. (2022). Discovery of S-217622, a Noncovalent SARS-CoV-2 Main Protease Inhibitor that Treats COVID-19 in Animals. Journal of Medicinal Chemistry. Link (Comparative reference for Mpro inhibitors).

-

Halford, B. (2022). The race to scale up the cure: How Pfizer produced tons of Nirmatrelvir. C&EN (Chemical & Engineering News). Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives [mdpi.com]

- 5. Nirmatrelvir - Wikipedia [en.wikipedia.org]

- 6. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]

- 7. How to Scale Up a Lifesaving Molecule in a Matter of Months - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months - PMC [pmc.ncbi.nlm.nih.gov]

- 10. connectsci.au [connectsci.au]

- 11. researchgate.net [researchgate.net]

- 12. scienceopen.com [scienceopen.com]

- 13. Rapid process development of nirmatrelvir - American Chemical Society [acs.digitellinc.com]

[Compound Name] chemical structure and properties

An In-depth Technical Guide to the Chemical Structure and Properties of Ivermectin

Introduction

Ivermectin is a potent, broad-spectrum antiparasitic agent that has revolutionized the treatment of parasitic diseases in both veterinary and human medicine since its introduction in 1981.[1][2] It is a semi-synthetic derivative of the avermectins, a class of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis.[3][4][5] The final drug product is a mixture, primarily composed of at least 80-90% 22,23-dihydroavermectin B1a (H2B1a) and up to 20% 22,23-dihydroavermectin B1b (H2B1b).[3][5][6][7] This guide provides a comprehensive technical overview of Ivermectin's chemical structure, physicochemical properties, pharmacology, and analytical methodologies, tailored for researchers and drug development professionals.

Section 1: Chemical Identity and Structure

The unique chemical architecture of Ivermectin is fundamental to its biological activity. It is characterized by a complex polycyclic structure featuring a 16-membered macrocyclic lactone ring, a spiroketal group, and a disaccharide moiety.

Nomenclature and Identifiers

A precise understanding of a compound begins with its formal identification. The key identifiers for Ivermectin are summarized below.

| Identifier | Value |

| IUPAC Name (B1a) | (1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.1⁴,⁸.0²⁰,²⁴]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one[8] |

| CAS Number | 70288-86-7[3] |

| Molecular Formula | C₄₈H₇₄O₁₄ (B1a) and C₄₇H₇₂O₁₄ (B1b)[3] |

| Synonyms | MK-933, 22,23-dihydroavermectin B1[3][9] |

Structural Elucidation

Ivermectin is not a single molecular entity but a mixture of two homologous compounds. The major component, H2B1a, differs from the minor component, H2B1b, only by a single methylene group at the C25 position—an ethyl group in H2B1a versus a methyl group in H2B1b.[5] This subtle difference has minimal impact on the biological activity, and the two are considered equipotent. The core structure is a pentacyclic 16-membered lactone (a macrolide) linked glycosidically at C13 to an L-oleandrose-L-oleandrose disaccharide.

Caption: Structural components of Ivermectin, highlighting the difference between the B1a and B1b homologues.

Section 2: Physicochemical Properties

The therapeutic efficacy and formulation strategy for Ivermectin are heavily influenced by its physicochemical properties. Its high lipophilicity and poor aqueous solubility are defining characteristics that dictate its pharmacokinetic behavior.

| Property | Value | Source(s) |

| Molar Mass | 875.106 g/mol (B1a); 861.079 g/mol (B1b) | [3] |

| Appearance | White to yellowish-white, nonhygroscopic, crystalline powder | [5] |

| Melting Point | ~155°C | [5] |

| Water Solubility | Insoluble (~4 µg/mL) | [10] |

| Other Solubilities | Freely soluble in methanol; soluble in 95% ethanol; easily soluble in methyl ethyl ketone, propylene glycol | [5][10] |

| Lipophilicity (Log P) | High (~5.8) | [11] |

Expertise & Experience Insight: The high lipophilicity (Log P ~5.8) and negligible water solubility are critical considerations in drug development.[11] These properties explain why Ivermectin is formulated for oral or parenteral administration rather than intravenous infusion in aqueous solutions. This lipophilic nature facilitates its partitioning into host adipose tissue, which can act as a reservoir, contributing to its prolonged half-life. However, this also presents a challenge for bioavailability, which can be influenced by formulation and co-administration with fatty meals.[11][12]

Section 3: Pharmacological Profile

Ivermectin's primary use is as an antiparasitic, but ongoing research has revealed other potential therapeutic activities.

Primary Mechanism of Action (Antiparasitic)

The remarkable efficacy and selective toxicity of Ivermectin against a wide range of nematodes and arthropods stem from its unique mode of action.[1][13]

-

Target Binding : Ivermectin binds with high affinity and specificity to glutamate-gated chloride ion channels (GluCls), which are found exclusively in the nerve and muscle cells of invertebrates.[4][14][15]

-

Channel Activation : This binding locks the channels in an open state, increasing the influx of chloride ions into the cells.[14][16]

-

Hyperpolarization and Paralysis : The sustained chloride influx leads to hyperpolarization of the cell membrane, rendering the neuron or muscle cell unresponsive to excitatory stimuli.[15][16] This results in flaccid paralysis and eventual death of the parasite.[14][15]

Trustworthiness: The safety profile of Ivermectin in mammals is excellent due to key physiological differences. Mammals do not possess glutamate-gated chloride channels.[14] While Ivermectin can interact with other ligand-gated channels, such as GABA receptors, its affinity for them is significantly lower.[16] Furthermore, the mammalian blood-brain barrier effectively prevents Ivermectin from reaching these central nervous system channels at therapeutic doses, thanks to the P-glycoprotein efflux pump.[3]

Caption: Ivermectin's primary mechanism of action on invertebrate glutamate-gated chloride channels.

Emerging Mechanisms of Action

Recent research has uncovered Ivermectin's potential in oncology and virology, operating through distinct mechanisms.

-

Anticancer Activity : Ivermectin has been shown to inhibit the Wnt/β-catenin signaling pathway, a critical pathway in many cancers.[17] It achieves this by binding to TELO2, a cofactor for phosphatidylinositol 3-kinase-related kinases (PIKKs), which in turn modulates the Wnt pathway.[4] It may also modulate other oncogenic pathways like PI3K/Akt/mTOR and STAT3.[11][17]

-

Antiviral Activity : In vitro studies suggest Ivermectin can inhibit viral replication by blocking the nuclear transport of viral proteins. It is believed to interfere with the importin α/β1 heterodimer, a cellular protein complex that viruses often hijack for nuclear entry.[16]

Caption: Ivermectin's proposed mechanism for inhibiting the Wnt/β-catenin signaling pathway.

Pharmacokinetics (ADME)

The absorption, distribution, metabolism, and excretion (ADME) profile of Ivermectin is well-characterized.

| Parameter | Description | Source(s) |

| Absorption | Orally absorbed. Peak plasma concentrations (Cmax) reached in ~4 hours (Tmax). | [5] |

| Distribution | Widely distributed in the body. High plasma protein binding (93%). Does not readily cross the blood-brain barrier in mammals due to P-glycoprotein efflux. | [3] |

| Metabolism | Primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4. | [3][18] |

| Excretion | Almost exclusively excreted in feces over approximately 12 days. Less than 1% is excreted in urine. | [5][18] |

| Half-life (t½) | Plasma half-life in humans is approximately 18 hours. | [5] |

Section 4: Analytical Methodologies and Characterization

Robust and validated analytical methods are essential for quality control, pharmacokinetic studies, and impurity profiling of Ivermectin.

Chromatographic Analysis for Purity and Assay

Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the standard for assaying Ivermectin drug substance and identifying related substances.

Expertise & Experience Insight: The choice of an RP-HPLC method with a C18 stationary phase is dictated by Ivermectin's high lipophilicity. A gradient elution is typically required to achieve adequate separation of the main H2B1a and H2B1b peaks from potential process impurities and degradation products within a reasonable run time.[19] UV detection around 252 nm provides good sensitivity for the conjugated endocyclic diene system in the Ivermectin molecule.[19]

Protocol: Stability-Indicating RP-HPLC Method for Ivermectin Assay [19]

-

Column: Ascentis Express C18 (100 mm × 4.6 mm, 2.7 µm) or equivalent.

-

Mobile Phase A: 50:50 (v/v) Water:Acetonitrile.

-

Mobile Phase B: 15:85 (v/v) Isopropanol:Acetonitrile.

-

Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping to a higher percentage of Mobile Phase B to elute the highly retained Ivermectin and related substances.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 45°C.

-

Detection: UV at 252 nm.

-

Sample Preparation: Dissolve an appropriate amount of Ivermectin bulk material in acetonitrile to a final concentration of ~1.0 mg/mL.

-

Quantification: Calculate the purity and assay against an external reference standard of Ivermectin.

Caption: Experimental workflow for the RP-HPLC assay of Ivermectin.

Quantification in Biological Matrices

Quantifying Ivermectin in complex matrices like plasma requires methods with higher sensitivity and selectivity than standard UV detection.

Expertise & Experience Insight: Due to the low concentrations expected in plasma after therapeutic dosing and the presence of interfering endogenous components, a simple protein precipitation followed by UV detection is insufficient. The established method involves a derivatization step to convert Ivermectin into a highly fluorescent aromatic derivative. This chemical modification dramatically enhances sensitivity, allowing for quantification using a fluorescence detector.[20] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an even more sensitive and specific alternative that does not require derivatization.[21][22]

Protocol: HPLC-Fluorescence Method for Ivermectin in Plasma [20]

-

Sample Preparation (Extraction):

-

To 100 µL of plasma, add an internal standard (e.g., moxidectin) and precipitate proteins using acetonitrile.

-

Centrifuge to pellet the proteins and transfer the supernatant.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

-

Derivatization (Causality: To create a fluorophore for sensitive detection):

-

Reconstitute the dry residue in a solution of N-methylimidazole in acetonitrile.

-

Add a solution of trifluoroacetic anhydride in acetonitrile and vortex to complete the reaction. This converts the cyclohexene moiety to a fluorescent aromatic system.

-

-

Chromatographic Separation:

-

Inject the derivatized sample onto an RP-HPLC system with a C18 column.

-

Use an isocratic mobile phase, typically a mixture of acetonitrile, methanol, and water (e.g., 50:45:5 v/v/v).

-

-

Detection:

-

Use a fluorescence detector set to an excitation wavelength of ~365 nm and an emission wavelength of ~475 nm.[20]

-

-

Quantification:

-

Generate a calibration curve using spiked plasma standards and quantify the unknown samples based on the peak area ratio of Ivermectin to the internal standard.

-

Trustworthiness: This protocol must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[22] Validation parameters include specificity, linearity, accuracy, precision (intra-day and inter-day), limit of quantification (LOQ), and stability.[19]

Structural Confirmation and Impurity Profiling

Advanced spectroscopic techniques are indispensable for unambiguous structural confirmation and the identification of unknown impurities or degradation products.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are used to determine the elemental composition of the parent drug and its related substances. Tandem MS (MS/MS) is used to fragment the molecules, providing structural information that helps in identifying degradation pathways.[23][24]

-

Nuclear Magnetic Resonance (NMR): NMR spectroscopy (¹H, ¹³C, and 2D-NMR) is the gold standard for elucidating the complete chemical structure of Ivermectin and its impurities. It provides definitive information on the connectivity of atoms and stereochemistry, which is crucial for characterizing novel degradation products formed during stability studies.[23][24][25]

Section 5: Conclusion

Ivermectin is a structurally complex macrocyclic lactone whose unique chemical features directly translate to its potent and selective antiparasitic activity. Its high lipophilicity governs its pharmacokinetic profile and presents specific challenges and opportunities for formulation and drug delivery. The primary mechanism of action via glutamate-gated chloride channels is well-established, while emerging research into its effects on pathways like Wnt/β-catenin suggests a broader therapeutic potential. A suite of robust analytical techniques, from routine HPLC for quality control to advanced MS and NMR for structural elucidation, underpins its development and safe use. This guide provides a foundational understanding for scientists and researchers working with this remarkable and versatile compound.

Section 6: References

-

Ivermectin - Wikipedia. (n.d.). Wikipedia. [Link]

-

Dr.Oracle. (2025, September 5). What is the mechanism of action of Ivermectin (antiparasitic medication)?. Dr.Oracle. [Link]

-

Al-Kuraishy, H. M., et al. (2024, March 12). Ivermectin: A Multifaceted Drug With a Potential Beyond Anti-parasitic Therapy. Cureus. [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Ivermectin?. Patsnap Synapse. [Link]

-

Baraka, O. Z., et al. (2011). The Pharmacokinetics and Interactions of Ivermectin in Humans—A Mini-review. The AAPS Journal. [Link]

-

Pillai, G., et al. (2020). Safety, Pharmacokinetics, and Activity of High-Dose Ivermectin and Chloroquine against the Liver Stage of Plasmodium cynomolgi Infection in Rhesus Macaques. Antimicrobial Agents and Chemotherapy. [Link]

-

ResearchGate. (n.d.). Chemical Structure of Ivermectin. Ivermectin consists of a mixture of two homologues. [Link]

-

SIELC Technologies. (n.d.). HPLC Method For Analysis of Ivermectin on Primesep 100 column. [Link]

-

Lifschitz, A., et al. (2000). Improved LC method to determine ivermectin in plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Rocha, L. S., et al. (2021, May 10). Ivermectin Pharmacokinetics and the Danger of Its Use in High Dosage. Quest Journals. [Link]

-

Smit, M. R., et al. (2019). Pharmacokinetics‐Pharmacodynamics of High‐Dose Ivermectin with Dihydroartemisinin‐Piperaquine on Mosquitocidal Activity and QT‐Prolongation (IVERMAL). Clinical Pharmacology & Therapeutics. [Link]

-

Adhikari, S., et al. (2021, December 15). Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification, Assay, and Estimation of Related Substances of Ivermectin Drug Substance. Journal of AOAC INTERNATIONAL. [Link]

-

Liv Hospital. (2026, February 13). How Long Does Ivermectin Take to Kill Parasites?. [Link]

-

ResearchGate. (n.d.). Pharmacokinetics of ivermectin. [Link]

-

Faculty of Tropical Medicine. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF IVERMECTIN IN PLASMA. [Link]

-

Naito, M., et al. (2022, March 7). Ivermectin represses Wnt/β-catenin signaling by binding to TELO2, a regulator of phosphatidylinositol 3-kinase-related kinases. iScience. [Link]

-

International Journal of Life science and Pharma Research. (2026, February 4). Analytical Method Development And Validation Parameters Of Drug Ivermectin. [Link]

-

NUCLEUS information resources. (n.d.). CLG-AVR.04 Determination of Ivermectin, Doramectin, and Moxidectin by HPLC. [Link]

-

González-Custodio, A., et al. (2025, September 28). Ivermectin as an Alternative Anticancer Agent: A Review of Its Chemical Properties and Therapeutic Potential. Pharmaceuticals. [Link]

-

ResearchGate. (n.d.). In silico interaction network of ivermectin with WNT/β-catenin.... [Link]

-

Lynagh, T., & Lynch, J. W. (2012, May 7). Molecular mechanisms of Cys-loop ion channel receptor modulation by ivermectin. Frontiers in Molecular Neuroscience. [Link]

-

LCGC International. (2024, October 7). Determining Ivermectin in Plasma and Whole Blood Using LC-MS/MS. [Link]

-

ResearchGate. (n.d.). NMR spectra of ivermectin (left) compared with M1 (middle) and M3.... [Link]

-

Cancer Council NSW. (2025, October 1). Cancer and ivermectin: What people with cancer need to know. [Link]

-

National Center for Biotechnology Information. (n.d.). Ivermectin B1a. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). Ivermectin (USAN:USP:INN:BAN). PubChem. [Link]

-

Sanyasi, R., et al. (2006, June 16). Identification of impurities in ivermectin bulk material by mass spectrometry and NMR. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Quijano, C. E., et al. (2023, March 1). A New Method for Ivermectin Detection and Quantification through HPLC in Organic Matter (Feed, Soil, and Water). Veterinary Sciences. [Link]

-

Kaewkhao, K., et al. (2024, April 24). Determination of ivermectin in plasma and whole blood using LC-MS/MS. Wellcome Open Research. [Link]

-

Gorka, A. P., et al. (2023, July 18). Activity of Ivermectin and Its Metabolites against Asexual Blood Stage Plasmodium falciparum and Its Interactions with Antimalarial Drugs. Discovery - the University of Dundee Research Portal. [Link]

-

ResearchGate. (n.d.). Structure and physicochemical properties of ivermectin B1a and B1b. (Reference: Bloom and Matheson 1993). [Link]

-

University of Hertfordshire (Research Profiles). (n.d.). The pharmacodynamics of ivermectin in sheep and cattle. [Link]

-

U.S. Food and Drug Administration. (n.d.). STROMECTOL®. [Link]

-

Inchem.org. (n.d.). Ivermectin (PIM 292). [Link]

-

Hou, Z., et al. (2014, September 15). Quantitative determination and validation of avermectin B1a in commercial products using quantitative nuclear magnetic resonance spectroscopy. Magnetic Resonance in Chemistry. [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (2025, August 5). Identification of impurities in ivermectin bulk material by mass spectrometry and NMR. [Link]

-

Adhikari, S., et al. (2022, May 30). A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Sharun, K., et al. (2019, August 8). Current therapeutic applications and pharmacokinetic modulations of ivermectin. Veterinary World. [Link]

-

Mad Barn. (1987, August 1). A review of the pharmacology and clinical uses of ivermectin. [Link]

-

ResearchGate. (n.d.). Chemical Structure of ivermectin. Ivermectin consists of a mixture of.... [Link]

Sources

- 1. veterinaryworld.org [veterinaryworld.org]

- 2. madbarn.com [madbarn.com]

- 3. Ivermectin - Wikipedia [en.wikipedia.org]

- 4. Ivermectin represses Wnt/β-catenin signaling by binding to TELO2, a regulator of phosphatidylinositol 3-kinase-related kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ivermectin B1a | C48H74O14 | CID 6321424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Ivermectin | 70288-86-7 [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. The Pharmacokinetics and Interactions of Ivermectin in Humans—A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ivermectin: A Multifaceted Drug With a Potential Beyond Anti-parasitic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. droracle.ai [droracle.ai]

- 15. int.livhospital.com [int.livhospital.com]

- 16. What is the mechanism of Ivermectin? [synapse.patsnap.com]

- 17. researchgate.net [researchgate.net]

- 18. questjournals.org [questjournals.org]

- 19. academic.oup.com [academic.oup.com]

- 20. ovid.com [ovid.com]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]

- 23. Identification of impurities in ivermectin bulk material by mass spectrometry and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Technical Guide: Rapamycin (Sirolimus) – Biological Function & Experimental Profiling

[1]

Content Type: Technical Whitepaper Subject: Rapamycin (Sirolimus) [mTOR Inhibitor] Audience: Senior Researchers, Pharmacologists, and Drug Development Scientists[1]

Core Directive: Mechanistic Autonomy

Rapamycin is not merely an inhibitor; it is a molecular probe that defined the Mechanistic Target of Rapamycin (mTOR) pathway. Unlike ATP-competitive inhibitors (e.g., Torin1), Rapamycin functions as an allosteric modifier.[2] It does not directly bind the catalytic cleft of the mTOR kinase initially; rather, it acts as a "gain-of-function" glue that recruits an intracellular cofactor to cripple the kinase complex.

Understanding this nuance is critical for experimental design: Rapamycin is highly specific for mTORC1 but incompletely inhibits 4E-BP1 phosphorylation and acutely spares mTORC2. Researchers must design assays that account for this partial inhibition profile to avoid false negatives in translation efficiency studies.

Biological Mechanism of Action (MoA)

The FKBP12-Rapamycin Ternary Complex

Rapamycin is a macrolide lactone that diffuses into the cytoplasm, where it binds to the immunophilin FKBP12 (FK506-binding protein 1A, 12kDa).[1] This binding event is the prerequisite for its biological activity.

-

Binary Complex Formation: Rapamycin binds the hydrophobic pocket of FKBP12.

-

Ternary Complex Assembly: The FKBP12-Rapamycin complex gains affinity for the FRB (FKBP12-Rapamycin Binding) domain of the mTOR protein.[3]

-

Allosteric Inhibition: This ternary complex binds near the kinase active site of mTORC1 , restricting the access of substrates (specifically S6K1) and inducing a conformational change that reduces kinase activity.[2]

Critical Distinction (mTORC1 vs. mTORC2):

-

mTORC1 (Raptor-bound): The FKBP12-Rapamycin complex readily binds the FRB domain, inhibiting downstream signaling (S6K, 4E-BP1).[1]

-

mTORC2 (Rictor-bound): The Rictor subunit sterically hinders the FRB domain, rendering mTORC2 acutely resistant to Rapamycin.[1] However, chronic exposure (24h+) in certain cell lines can sequester the free pool of mTOR, indirectly reducing mTORC2 assembly and Akt phosphorylation (Ser473).

Downstream Signaling Effects[1]

-

Translation Arrest: Inhibition of S6K1 (p70S6 Kinase) and hypophosphorylation of 4E-BP1 leads to reduced cap-dependent translation.[1]

-

Autophagy Induction: mTORC1 normally inhibits ULK1 (an autophagy initiator). Rapamycin relieves this inhibition, triggering autophagosome formation.

Visualization: The mTOR Signaling Cascade

The following diagram illustrates the PI3K/Akt/mTOR pathway, highlighting the specific node of Rapamycin intervention and the divergence between mTORC1 and mTORC2 signaling.

Figure 1: The PI3K/Akt/mTOR signaling network.[1] Rapamycin (red hexagon) complexes with FKBP12 to inhibit mTORC1, blocking translation and inducing autophagy, while sparing mTORC2 acute signaling.

Experimental Protocols & Methodologies

To validate Rapamycin activity, reliance on a single biomarker is insufficient due to feedback loops.[1] The following protocols represent the gold standard for assessing mTORC1 inhibition and functional autophagy induction.

Protocol A: Assessment of mTORC1 Inhibition (Western Blot)

Objective: Quantify the reduction of phosphorylation in direct mTORC1 substrates. Rationale: p70S6K (Thr389) is the most specific readout for mTORC1 activity. Phospho-S6 (Ser235/236) is downstream but robust.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells (e.g., HEK293 or MCF7) to reach 70-80% confluency.[1]

-

Treatment:

-

Vehicle Control: DMSO (0.1%).

-

Rapamycin: Treat with 10–100 nM Rapamycin for 1 to 24 hours .

-

Note: 100 nM is saturating for most cell lines.

-

-

Lysis: Wash with ice-cold PBS.[1][4] Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (Na3VO4, NaF) and Protease Inhibitors.

-

Critical: Phosphatase inhibitors are mandatory; without them, basal phosphorylation is lost during lysis.[1]

-

-

Immunoblotting:

-

Data Analysis: Normalize Phospho-signal to Total-protein signal. Rapamycin should abolish p-S6K (Thr389) signal by >90%.

Protocol B: Autophagic Flux Assay (LC3 Turnover)

Objective: Distinguish between autophagy induction (increased synthesis) and blockade (decreased degradation). Rationale: Rapamycin increases autophagosome formation.[7] Simply measuring LC3-II markers is ambiguous. One must use a "lysosomal clamp" (Bafilomycin A1) to measure the rate of flux.

Workflow Visualization:

Figure 2: Autophagic Flux Logic. True flux is calculated by subtracting the LC3-II levels of (Rapamycin + Bafilomycin) from Bafilomycin alone.[1]

Step-by-Step Methodology:

-

Preparation: Seed cells in 6-well plates.

-

Treatment Groups (4 hours):

-

Processing: Lyse cells directly in SDS-PAGE sample buffer (boil immediately) to prevent LC3-II degradation.

-

Western Blot: Probe for LC3B (observe conversion from LC3-I cytosolic to LC3-II lipidated).

-

Interpretation:

Quantitative Data & Pharmacokinetics[1][10][11][12][13]

Rapamycin exhibits distinct pharmacokinetic properties that influence its utility in vivo.

| Parameter | Value (Human/Model) | Notes |

| Half-Life (t1/2) | ~62 Hours (Human) | Extremely long elimination phase; allows for intermittent dosing (e.g., weekly) in longevity studies to minimize side effects.[1] |

| Bioavailability | ~14% (Oral) | Poor oral bioavailability due to extensive first-pass metabolism by CYP3A4 and P-glycoprotein efflux.[1] |

| IC50 (mTORC1) | ~0.1 – 1 nM | Highly potent.[1] 100 nM is standard for complete inhibition in vitro. |

| Metabolism | Hepatic (CYP3A4) | Major substrate.[1] Strong interaction with CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin).[1] |

| Solubility | Low (Water) | Soluble in DMSO or Ethanol. Must be formulated carefully for in vivo delivery. |

References

-

Mechanism of Action & Structure

-

mTORC1 vs mTORC2 Specificity

-

Autophagy Flux Protocols

-

S6K Phosphorylation Assays

-

Pharmacokinetics

Sources

- 1. Sirolimus - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. mTOR kinase structure, mechanism and regulation by the rapamycin-binding domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Log In - CCR Wiki-Public [ccrod.cancer.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Autophagy Activation by Rapamycin Reduces Severity of Experimental Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Apomorphine Homologues and Analogues for Neuropharmacological Research and Drug Development

Abstract

Apomorphine, a potent non-selective dopamine agonist, has a long-standing history in the treatment of Parkinson's disease, particularly for the management of debilitating "off" episodes.[1][2] Its rigid aporphine scaffold, which mimics the conformation of dopamine, provides a fertile ground for medicinal chemistry exploration. This technical guide offers a comprehensive exploration of apomorphine homologues and analogues, delving into their synthesis, pharmacological evaluation, and the intricate structure-activity relationships that govern their interaction with dopamine receptors and other biological targets. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational knowledge with advanced insights to facilitate the rational design of novel, safer, and more efficacious dopaminergic therapeutics.

The Apomorphine Core: A Privileged Scaffold for Dopaminergic Modulation

Apomorphine is a derivative of morphine, though it lacks opioid activity and does not bind to opioid receptors.[3] Its therapeutic effects are primarily mediated through its interaction with the dopaminergic system.

Chemical Structure and Physicochemical Properties

Apomorphine is an aporphine alkaloid characterized by a tetracyclic dibenzo[de,g]quinoline ring system.[4] The (R)-enantiomer is the biologically active form.[5] Key structural features include a catechol moiety (two hydroxyl groups on one of the aromatic rings) and a tertiary amine, which are crucial for its dopaminergic activity.[1] Apomorphine is lipophilic, allowing it to cross the blood-brain barrier, but it is also prone to oxidation, which presents challenges for its formulation and stability.[3]

Mechanism of Action: A Broad-Spectrum Dopamine Agonist

Apomorphine is a non-selective dopamine agonist with high affinity for both D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[6][7] This broad-spectrum agonism is in contrast to many other dopamine agonists, such as ropinirole and pramipexole, which are more selective for the D2/D3 receptors.[1] Apomorphine's action on both receptor families contributes to its robust anti-parkinsonian effects, which are comparable in efficacy to levodopa.[1] Beyond dopamine receptors, apomorphine also exhibits affinity for serotonergic (5-HT) and α-adrenergic receptors, which may contribute to its side effect profile.[3][8]

Navigating the Chemical Landscape: Synthesis of Apomorphine Derivatives

The synthesis of apomorphine derivatives is a key strategy to modulate its pharmacological profile, aiming to improve receptor selectivity, enhance bioavailability, and reduce side effects.

General Synthetic Strategies

The classic synthesis of apomorphine involves the acid-catalyzed rearrangement of morphine.[3] However, for the synthesis of novel analogues, more controlled and versatile methods are employed. A common approach involves the regioselective [4+2] cyclization of an aryne precursor with an isoquinoline derivative to construct the aporphine core.[9]

Synthesis of N-Substituted Norapomorphine Analogues

Modifications at the nitrogen atom of the norapomorphine core have been extensively explored to probe the N-alkyl side chain's role in receptor interaction.

Experimental Protocol: Synthesis of N-Propylnorapomorphine

-

Starting Material: (R)-(-)-Norapomorphine.

-

Alkylation: Dissolve (R)-(-)-Norapomorphine in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Add a weak base, such as potassium carbonate (K₂CO₃), to the solution.

-

Introduce the alkylating agent, in this case, 1-bromopropane, to the reaction mixture.

-

Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica gel to obtain N-propylnorapomorphine.[6]

Synthesis of Catechol-Modified Analogues

Alterations to the catechol moiety can significantly impact receptor affinity and functional activity. This includes the synthesis of ethers and esters to improve stability and bioavailability.[10]

Experimental Protocol: Synthesis of O,O'-Diacetylapomorphine

-

Starting Material: (R)-(-)-Apomorphine hydrochloride.

-

Acylation: Suspend apomorphine hydrochloride in a suitable solvent like dichloromethane.

-

Add an acylating agent, such as acetic anhydride, in the presence of a base like triethylamine or pyridine to neutralize the generated acid.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

-

Work-up: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess acid and acylating agent.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent.

-

Purification: Recrystallize the crude product from a suitable solvent system to yield pure O,O'-diacetylapomorphine.[10]

Structure-Activity Relationship (SAR) and Pharmacological Profile

The systematic modification of the apomorphine scaffold has provided invaluable insights into the structural requirements for dopamine receptor interaction.

The Role of the Catechol Moiety

The two hydroxyl groups at positions 10 and 11 are critical for potent D1 and D2 receptor agonism.[11] Modification of these groups generally leads to a decrease in agonist activity. For instance, mono-hydroxylation at C-11 results in D1 receptor antagonists.[11] Esterification of the catechol hydroxyls can create prodrugs with improved stability and oral bioavailability.[12]

The Significance of the N-Alkyl Substituent

The nature of the substituent on the nitrogen atom significantly influences D2 receptor affinity and selectivity.[6]

-

N-propyl substitution on the norapomorphine core generally confers optimal D2 receptor affinity and agonist activity.[6]

-

Branching on the N-alkyl side chain, as seen in N-isopropyl or N-isobutyl analogues, markedly reduces D2 affinity and activity, likely due to steric hindrance.[6]

-

N-methyl substitution (as in apomorphine itself) provides a balanced D1/D2 agonist profile.

Modifications of the Aromatic Rings

Substitutions on the other aromatic rings of the aporphine nucleus can also modulate activity. For example, the introduction of a hydroxyl or methoxy group at the C-2 position can produce compounds with very high D2 affinity and selectivity.[13]

Table 1: Comparative Pharmacological Data of Apomorphine and Selected Analogues

| Compound | D1 Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) | D1 Functional Activity (EC50, nM) | D2 Functional Activity (EC50, nM) | Reference(s) |

| Apomorphine | 4.28 | 1.86 (D2L), 1.07 (D2S) | 0.78 | 0.10 (D2L), 0.07 (D2S) | [3] |

| (R)-(-)-N-n-Propylnorapomorphine (NPA) | High | 0.053 | Potent Agonist | Potent Agonist | [6][13] |

| (R)-(-)-2-Hydroxy-N-n-propylnorapomorphine | 17,300 | 0.053 | - | - | [13] |

| (R)-(-)-2-Methoxy-N-n-propylnorapomorphine | 10,500 | 0.17 | - | - | [13] |

| N-Ethylnorapomorphine | - | High | - | Potent Agonist | [6] |

| N-Isopropylnorapomorphine | - | Low | - | Weak Agonist | [6] |

Note: Data is compiled from various sources and experimental conditions may differ. This table is for illustrative purposes.

In Vitro and In Vivo Evaluation of Apomorphine Derivatives

A robust pipeline of in vitro and in vivo assays is essential for characterizing the pharmacological properties of novel apomorphine homologues and analogues.

In Vitro Assays

These assays determine the affinity of a compound for specific dopamine receptor subtypes.

Experimental Protocol: Competitive Radioligand Binding Assay for D2 Receptors

-

Materials:

-

Cell membranes prepared from cells expressing the human dopamine D2 receptor.

-

Radioligand: [³H]-Spiperone (a D2 antagonist).

-

Test Compound (Apomorphine analogue).

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[14]

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membrane preparation, [³H]-Spiperone, and either the test compound, buffer (for total binding), or haloperidol (for non-specific binding).

-

Incubate at room temperature for 60-120 minutes to reach equilibrium.[14]

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.[14][15]

-

Functional assays measure the ability of a compound to activate or block receptor-mediated signaling pathways.

Experimental Protocol: cAMP Assay for D1 Receptor Agonism

-

Cell Line: Use a cell line stably expressing the human D1 dopamine receptor (e.g., HEK293 or CHO cells).

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of the test compound (apomorphine analogue).

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.[3]

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).[3][9]

-

-

Data Analysis:

In Vivo Models

Animal models are crucial for assessing the therapeutic potential and side effect profile of novel compounds in a whole organism.

The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[16][17]

Experimental Protocol: MPTP Model

-

Animal Strain: C57BL/6 mice are commonly used due to their sensitivity to MPTP.[17]

-

MPTP Administration: Administer MPTP hydrochloride dissolved in saline via intraperitoneal (i.p.) injection. A typical regimen is four injections of 20 mg/kg at 2-hour intervals.[16]

-

Behavioral Assessment:

-

Assess motor function using tests such as the rotarod test (for motor coordination and balance) and the open field test (for locomotor activity) at various time points after MPTP administration.

-

-

Post-mortem Analysis:

-

At the end of the study, sacrifice the animals and collect the brains.

-

Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the extent of dopaminergic neuron loss.

-

Measure dopamine and its metabolites (DOPAC and HVA) in the striatum using high-performance liquid chromatography (HPLC).[16]

-

The neurotoxin 6-hydroxydopamine (6-OHDA) is another widely used agent to create a model of Parkinson's disease. Unlike MPTP, 6-OHDA does not cross the blood-brain barrier and must be injected directly into the brain.[18][19]

Experimental Protocol: 6-OHDA Model

-

Animal Strain: Sprague-Dawley or Wistar rats are commonly used.

-

Surgical Procedure:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Inject 6-OHDA unilaterally into the medial forebrain bundle (MFB) or the striatum. The MFB lesion produces a more complete and rapid loss of dopaminergic neurons.[19]

-

-

Behavioral Assessment:

-

Assess rotational behavior induced by a dopamine agonist (e.g., apomorphine) or a dopamine-releasing agent (e.g., amphetamine). Lesioned animals will exhibit robust contralateral (away from the lesion) or ipsilateral (towards the lesion) rotations, respectively.[20]

-

-

Post-mortem Analysis:

-

Similar to the MPTP model, perform TH immunohistochemistry and HPLC analysis of dopamine and its metabolites to confirm the extent of the lesion.[20]

-

Signaling Pathways and Biased Agonism

A deeper understanding of the downstream signaling pathways activated by dopamine receptors is crucial for developing drugs with improved therapeutic profiles.

Canonical G-Protein Signaling

-

D1-like receptors (D1, D5): Couple to Gαs/olf, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and activation of Protein Kinase A (PKA).[10][21]

-

D2-like receptors (D2, D3, D4): Couple to Gαi/o, leading to the inhibition of adenylyl cyclase, a decrease in cAMP, and modulation of ion channels.[10][22]

Non-Canonical and Biased Signaling

Dopamine receptors can also signal through G-protein-independent pathways, most notably via β-arrestins.[3] Biased agonists are ligands that preferentially activate one signaling pathway over another (e.g., G-protein vs. β-arrestin). The development of β-arrestin-biased dopamine agonists is an active area of research, with the hypothesis that this could separate the therapeutic effects from the side effects of dopaminergic drugs.[9] Apomorphine itself shows some degree of biased agonism at different dopamine receptor subtypes.[3]

Diagram 1: Dopamine Receptor Signaling Pathways

Caption: Overview of Dopamine Receptor Signaling Pathways.

Diagram 2: Experimental Workflow for Novel Apomorphine Analogue Evaluation

Caption: Workflow for Novel Apomorphine Analogue Evaluation.

Future Directions and Clinical Perspectives

The development of apomorphine-based therapeutics continues to evolve. While no new apomorphine analogue has yet reached the market to the same extent as apomorphine itself, research is ongoing. Clinical trials are actively investigating novel formulations of apomorphine to improve its delivery and patient compliance, such as oromucosal solutions and continuous subcutaneous infusion pumps.[23][24] The insights gained from the study of apomorphine homologues and analogues are critical for the design of next-generation dopamine agonists with improved selectivity, reduced side effects, and potentially disease-modifying properties. The exploration of biased agonism at dopamine receptors holds particular promise for separating the desired anti-parkinsonian effects from the adverse effects like dyskinesia.

References

-

Apomorphine differentially engages the cAMP and β-arrestin signaling pathways relative to dopamine at human dopamine receptors. PMC. [Link]

-

Apomorphine for Parkinson's Disease: Efficacy and Safety of Current and New Formulations. ResearchGate. [Link]

-

Synthesis and structural requirements of N-substituted norapomorphines for affinity and activity at dopamine D-1, D-2, and agonist receptor sites in rat brain. PubMed. [Link]

-